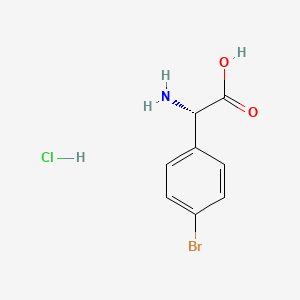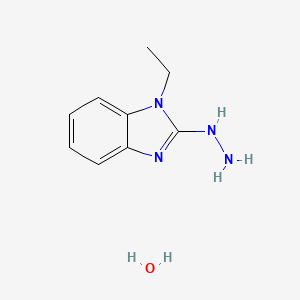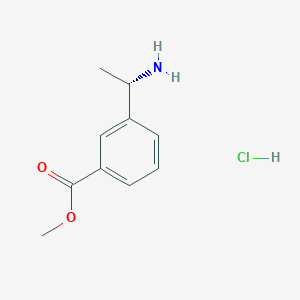
(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Descripción general
Descripción
“4-Bromophenylacetic acid” is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It is a growth inhibitory substance and has been identified as an inhibitor of phosphatase . It also has an inhibitory effect on microbial infection .
Synthesis Analysis
“4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular formula of “4-Bromophenylacetic acid” is C8H7BrO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol . A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Physical And Chemical Properties Analysis
“4-Bromophenylacetic acid” is a white solid with a honey-like odor . It has a melting point of 118 °C . The molecular weight is 215.044 g/mol .Aplicaciones Científicas De Investigación
Extraction Standard
4-Bromophenylacetic acid is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
Growth Inhibitory Substance
This compound acts as a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
Conjugation with Aspartic Acid
Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .
Preparation of Felbinac
4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .
Synthesis of Hydrazone Derivatives
A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
Ionic Conductance Measurement
The ionic conductance of 4-Bromophenylacetic acid has been measured .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-bromophenylacetic acid, have been observed to interact with plant protoplasts .
Mode of Action
It’s structurally similar compound, 4-bromophenylacetic acid, is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might be involved in similar biochemical pathways.
Pharmacokinetics
For instance, 4-Bromophenylacetic acid is known to be soluble in ethanol , which suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might have similar solubility properties, potentially affecting its absorption and distribution in the body.
Result of Action
4-bromophenylacetic acid is known to be a growth inhibitory substance , suggesting that (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might have similar effects.
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQBUDPQVTWJW-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone](/img/structure/B3101346.png)





![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)